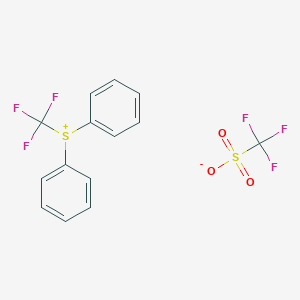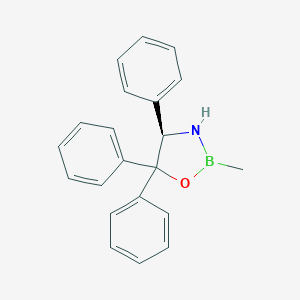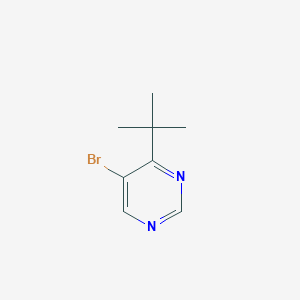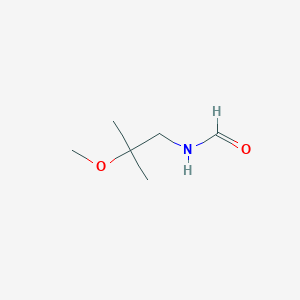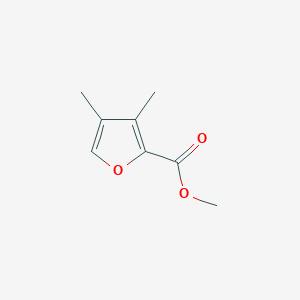
5-(Chloromethyl)-3-(trifluoromethyl)isoxazole
Descripción general
Descripción
5-(Chloromethyl)-3-(trifluoromethyl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent in the treatment of various diseases. In
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-3-(trifluoromethyl)isoxazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is its ability to act as a potent inhibitor of certain enzymes, such as the enzyme dihydroorotate dehydrogenase. This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. Inhibiting this enzyme can lead to the suppression of cell growth and the treatment of various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole involves its ability to bind to and inhibit the activity of certain enzymes, such as dihydroorotate dehydrogenase. This inhibition leads to the suppression of cell growth and the treatment of various diseases, as mentioned earlier. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of dihydroorotate dehydrogenase and other enzymes, leading to the suppression of cell growth. In vivo studies have shown that this compound can reduce inflammation and may have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole in lab experiments is its ability to act as a potent inhibitor of certain enzymes, making it useful for studying enzyme function and inhibition. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful for studying the immune system and inflammation. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for research on 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole. One potential direction is to further explore its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. Another direction is to study its effects on other enzymes and biochemical pathways, which may lead to the discovery of new drug targets and therapeutic agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential advantages and limitations for lab experiments.
Propiedades
Número CAS |
126572-12-1 |
|---|---|
Fórmula molecular |
C5H3ClF3NO |
Peso molecular |
185.53 g/mol |
Nombre IUPAC |
5-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3ClF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2 |
Clave InChI |
SOMUAVBXOGLMIQ-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1C(F)(F)F)CCl |
SMILES canónico |
C1=C(ON=C1C(F)(F)F)CCl |
Sinónimos |
5-ChloroMethyl-3-trifluoroMethyl-isoxazole |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


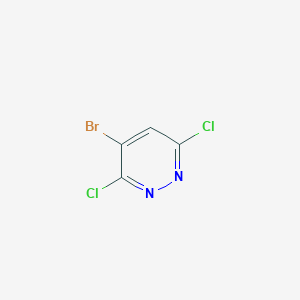
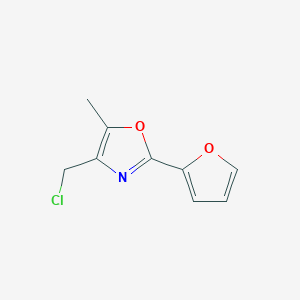
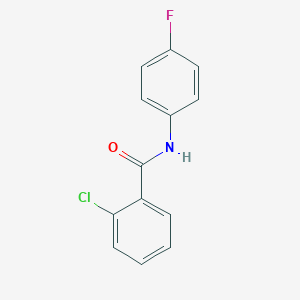
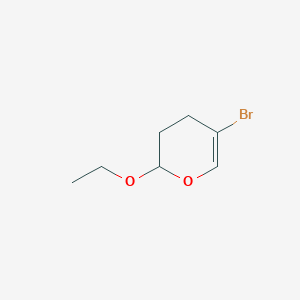
![5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B173897.png)
![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)

